molecular formula C10H22ClNO2 B2451796 Ethyl 8-aminooctanoate hydrochloride CAS No. 29833-31-6

Ethyl 8-aminooctanoate hydrochloride

Cat. No.: B2451796
CAS No.: 29833-31-6
M. Wt: 223.74
InChI Key: MARYNTIOKYZZQK-UHFFFAOYSA-N
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Description

Ethyl 8-aminooctanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . It is an ester derivative of 8-aminooctanoic acid, commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 8-aminooctanoate hydrochloride is extensively used in scientific research due to its versatile properties:

Safety and Hazards

Ethyl 8-aminooctanoate hydrochloride is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-aminooctanoate hydrochloride can be synthesized through the esterification of 8-aminooctanoic acid with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves heating the reactants under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes using continuous flow reactors. This method ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-aminooctanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 8-aminooctanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 8-aminooctanoic acid and ethanol. This process can affect various biochemical pathways, including fatty acid metabolism and the urea cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-aminooctanoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it more suitable for certain applications in research and industry .

Properties

IUPAC Name

ethyl 8-aminooctanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-2-13-10(12)8-6-4-3-5-7-9-11;/h2-9,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARYNTIOKYZZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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